molecular formula C23H21N3OS B2633424 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 919751-02-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2633424
CAS No.: 919751-02-3
M. Wt: 387.5
InChI Key: OSGFZIOWDLJJRE-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide is a synthetically designed small molecule that features a benzimidazole core, a structure frequently employed in the development of potent kinase inhibitors. This compound serves as a valuable chemical scaffold in oncological research, particularly for investigating signaling pathways driven by dysregulated kinase activity. The molecular architecture, which incorporates key hydrogen bond donor and acceptor motifs from the benzimidazole group, is characteristic of compounds designed to target the ATP-binding pocket of various protein kinases. Research into analogous compounds suggests potential utility in probing the Fibroblast Growth Factor Receptor (FGFR) family (source) and other tyrosine kinases implicated in cell proliferation and survival. Its mechanism of action is hypothesized to involve competitive inhibition at the kinase domain, thereby attenuating downstream phosphorylation events and signaling cascades, such as the MAPK/ERK pathway (source) . Consequently, this molecule is of significant interest for in vitro studies aimed at understanding kinase function, validating novel drug targets, and serving as a lead structure for the development of new therapeutic agents against cancers and other proliferative diseases (source) .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-2-28-19-13-7-16(8-14-19)15-22(27)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGFZIOWDLJJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution on Phenyl Ring: The benzimidazole derivative is then subjected to electrophilic aromatic substitution to introduce the phenyl group at the 4-position.

    Acetamide Formation: The substituted benzimidazole is reacted with an appropriate acylating agent to form the acetamide linkage.

    Introduction of Ethylthio Group: Finally, the ethylthio group is introduced via nucleophilic substitution using an ethylthiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The ethylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide linkage provides stability and may participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide can be contextualized by comparing it to related benzimidazole-acetamide derivatives. Key structural variations include substituents on the phenyl ring, linker modifications, and heterocyclic appendages. Below is a detailed analysis:

Substituent Effects on the Phenyl Ring

  • Ethylthio (-S-C₂H₅) vs. Methoxy (-OCH₃):
    Replacement of the ethylthio group with methoxy (e.g., in N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide) reduces lipophilicity but may improve solubility. Methoxy-substituted derivatives exhibit moderate antiviral activity against BVDV, as seen in compounds like 1c and 1d . In contrast, the ethylthio group in the target compound may enhance hydrophobic interactions with enzyme active sites, as observed in quorum-sensing inhibitors like 6p (64–65% inhibition) .

  • Fluoro (-F) and Bromo (-Br) Substituents:
    Fluorinated analogs (e.g., 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide) show strong antimicrobial activity against E. coli (MTCC-723), attributed to electron-withdrawing effects that stabilize drug-target interactions . Brominated derivatives (e.g., compound 9c in ) demonstrate improved binding affinity in molecular docking studies, likely due to halogen bonding .

Heterocyclic Modifications

  • Thiazole and Triazole Appendages:
    Compounds incorporating thiazole (e.g., 9a–9e in ) or triazole rings exhibit enhanced antimicrobial and anticancer profiles. For instance, 9c (4-bromophenyl-thiazole derivative) shows superior docking scores compared to the target compound, suggesting that bulkier substituents may optimize steric complementarity with biological targets .

  • Benzothiazole Hybrids:
    Hybrids like N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide (compound 10 in ) display potent antitumor activity against breast cancer cell lines, highlighting the synergistic effect of dual heterocyclic systems .

Mechanistic Insights

  • Quorum-Sensing Inhibition: The ethylthio group in the target compound may mimic natural acyl-homoserine lactone (AHL) signals, competitively inhibiting LasR receptors in P. aeruginosa, akin to compound 6p .
  • Anticancer Activity: Benzimidazole-acetamide derivatives induce apoptosis via Bcl-2 inhibition, as demonstrated by alkylsulfonyl analogs (e.g., compound 36 in ), which show IC₅₀ values of 0.8 µM against MDA-MB-231 cells .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H22N2OS
  • Molecular Weight : 378.49 g/mol
  • CAS Number : Not specified in the sources.

The compound features a benzimidazole moiety, which is known for its biological significance, particularly in the development of anticancer agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various benzimidazole derivatives against human leukemia and melanoma cell lines. One derivative exhibited a MID GI50 value of 2.09 µM, significantly lower than standard treatments like bendamustine (GI50: 60 µM) and chlorambucil (GI50: 52 µM) .
  • Mechanism of Action :
    • The mechanism-based approaches for compounds containing benzimidazole have been explored, revealing their ability to inhibit telomerase activity, which is crucial for cancer cell proliferation .

Antimicrobial and Antioxidant Activities

In addition to anticancer properties, compounds related to this compound have demonstrated antimicrobial and antioxidant activities.

Research Findings

  • A series of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-substituted acrylamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed significant inhibition against various bacterial strains .

Table of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Reference
AnticancerN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-...2.09
AntimicrobialN-[4-(1H-benzimidazol-2-yl)-phenyl]-3...0.2757
AntioxidantVarious derivatives0.420

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Telomerase Inhibition : Compounds in this class have been shown to inhibit telomerase, an enzyme that maintains telomere length and is often upregulated in cancer cells.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The derivatives have also been evaluated for their inhibitory effects on specific enzymes involved in cancer progression.

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